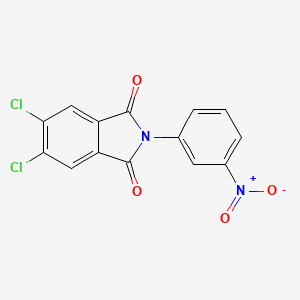
Acetamide, 2-(1,3-dihydro-4-nitro-1,3-dioxoisoindol-2-yl)-N-cyclohexyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, 2-(1,3-dihydro-4-nitro-1,3-dioxoisoindol-2-yl)-N-cyclohexyl- is a complex organic compound characterized by its unique structure, which includes a nitro group and a dioxoisoindole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(1,3-dihydro-4-nitro-1,3-dioxoisoindol-2-yl)-N-cyclohexyl- typically involves multiple steps. One common method includes the reaction of cyclohexylamine with a suitable acylating agent to form the N-cyclohexylacetamide intermediate. This intermediate is then reacted with a nitro-substituted phthalic anhydride derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation reactions, potentially forming nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amine group under suitable conditions, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
科学研究应用
Acetamide, 2-(1,3-dihydro-4-nitro-1,3-dioxoisoindol-2-yl)-N-cyclohexyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
作用机制
The mechanism of action of Acetamide, 2-(1,3-dihydro-4-nitro-1,3-dioxoisoindol-2-yl)-N-cyclohexyl- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially affecting cellular processes. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(2,4-Dichlorobenzyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Methyl 4-{(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methylamino}benzoate
Uniqueness
Acetamide, 2-(1,3-dihydro-4-nitro-1,3-dioxoisoindol-2-yl)-N-cyclohexyl- is unique due to its specific structural features, including the cyclohexyl group and the nitro-substituted dioxoisoindole moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
属性
分子式 |
C16H17N3O5 |
|---|---|
分子量 |
331.32 g/mol |
IUPAC 名称 |
N-cyclohexyl-2-(4-nitro-1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C16H17N3O5/c20-13(17-10-5-2-1-3-6-10)9-18-15(21)11-7-4-8-12(19(23)24)14(11)16(18)22/h4,7-8,10H,1-3,5-6,9H2,(H,17,20) |
InChI 键 |
NIHORHSUCPUGDQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11542539.png)
![2-(4-Methoxy-3-nitrophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B11542546.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11542558.png)
![N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11542560.png)

![N-(5-bromopyridin-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11542569.png)
![(1E)-1-[1-(biphenyl-4-yl)-2-phenylethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11542573.png)
![N-(4-chlorophenyl)-2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11542585.png)

![(3E)-N-(4-bromophenyl)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11542590.png)
![(1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11542599.png)
![N'-[(1E)-6-methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11542600.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[(E)-naphthalen-1-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11542604.png)
![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11542611.png)
